
1-Bromododecane
Overview
Description
It is a benzotriol that is found naturally in certain plants and is also a by-product of coffee bean roasting . This compound is known for its role in various chemical and biological processes, making it a subject of interest in scientific research.
Preparation Methods
1,2,4-Trihydroxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of p-benzoquinone with acetic anhydride to form 1,2,4-phloroglucinol triacetate, which is then hydrolyzed with hydrochloric acid to yield 1,2,4-Trihydroxybenzene . Industrial production methods often involve similar processes, with variations in reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-Bromododecane undergoes Sₙ2 reactions with various nucleophiles due to its primary alkyl structure. Key examples include:
Table 1: Nucleophilic Substitution Reactions of this compound
Nucleophile | Product | Conditions | Yield | Source |
---|---|---|---|---|
Dimethylamine | Dimethyl dodecyl amine | Benzene, 20–25°C, 20 h | 40% | |
Hydroxide ion | 1-Dodecanol | H₂O, reflux | 85% | |
Cyanide ion | Tridecanenitrile | DMSO, 80°C | 72% |
Mechanistic studies highlight steric hindrance as minimal due to the linear alkyl chain, favoring bimolecular substitution .
Elimination Reactions
Under basic or catalytic conditions, this compound undergoes β-hydride elimination to form 1-dodecene.
Palladium-Catalyzed Dehydrohalogenation
A study using a Pd/P(t-Bu)₂Me catalyst demonstrated efficient elimination :
Reaction:
Key Findings:
-
Rate Law: First-order in catalyst and substrate.
-
Isotope Effect: (supports β-hydride elimination as rate-determining) .
Table 2: Elimination Conditions and Outcomes
Catalyst | Solvent | Temp (°C) | Time (h) | 1-Dodecene Yield |
---|---|---|---|---|
L₂Pd | Dioxane | 25 | 3 | 95% |
KOtBu | THF | 70 | 12 | 88% |
Friedel-Crafts Alkylation
This compound participates in Friedel-Crafts reactions with aromatic systems. A study with benzene and AlCl₃ yielded :
Reaction:
Results:
-
Product: 1-Phenyldodecane (50% yield).
-
Byproducts: Isomeric dodecylbenzenes due to carbocation rearrangements .
Transition Metal-Mediated Coupling
This compound serves as a substrate in cross-coupling reactions:
Kumada Coupling
With Grignard reagents (e.g., RMgX):
Radical Reactions
Under UV light or peroxide initiation, this compound participates in radical chain reactions :
Example: Free-radical addition to alkenes :
Scientific Research Applications
Scientific Research Applications
1-Bromododecane is primarily utilized in the following areas:
Organic Synthesis
This compound is a crucial alkylating agent used to enhance the lipophilicity and hydrophobicity of organic molecules. This property makes it valuable in the synthesis of various organic compounds, including:
- Surfactants : It acts as an intermediate in producing alkyldimethylamines through nucleophilic displacement reactions, which are further utilized in manufacturing fatty amine oxides and quaternary ammonium salts known for their germicidal properties .
- Pharmaceuticals : The compound is used to synthesize disinfectants such as benzyldodecyldimethylammonium bromide and domiphen bromide, which are significant in medical applications .
Biological Applications
Research indicates that this compound can influence biological systems. For instance:
- It has been shown to increase calcium ion concentrations in lymphocytes, suggesting a potential role in cellular signaling pathways.
- Its use as an antimicrobial agent highlights its significance in developing new therapeutic agents .
Environmental Chemistry
The compound has been studied for its interactions with organic pollutants, particularly polycyclic aromatic hydrocarbons (PAHs). By improving the solubility of these rigid compounds, this compound aids in their utilization within organic electronics.
Industrial Applications
This compound's industrial applications include:
- Manufacturing Surfactants : It is extensively used to produce surfactants that have applications in detergents, personal care products, and emulsifiers.
- Synthesis of Pheromones : Minor quantities are utilized to create insect pheromones, which are essential for pest management strategies .
- Phase Transfer Catalysts : The compound serves as a phase transfer catalyst in various chemical reactions, facilitating the transfer of reactants between different phases .
Case Study 1: Synthesis of Antimicrobial Nanocomposites
A significant application of this compound was reported in the synthesis of antimicrobial nanocomposites composed of reduced graphene oxide. The incorporation of this bromoalkane enhanced the antimicrobial properties of the resulting composite materials, demonstrating its utility in materials science and nanotechnology .
Case Study 2: Biological Impact Assessment
A study assessed the biological impact of this compound on skin sensitization using categorical quantitative structure-activity relationship (QSAR) models. The findings indicated that this compound could induce allergic responses through T-lymphocyte mediated mechanisms, emphasizing the need for careful evaluation during its application in consumer products .
Mechanism of Action
The mechanism of action of 1,2,4-Trihydroxybenzene involves its rapid auto-oxidation in the presence of oxygen, generating hydrogen peroxide and other reactive oxygen species . These reactive species can cause oxidative stress and damage to cellular components, including DNA. The hydroxyl groups on the benzene ring also direct substitution reactions, making specific positions on the ring more reactive .
Comparison with Similar Compounds
1,2,4-Trihydroxybenzene can be compared with other similar compounds, such as:
1,2,3-Trihydroxybenzene (Pyrogallol): Another benzotriol with three hydroxyl groups, but in different positions on the benzene ring.
1,3,5-Trihydroxybenzene (Phloroglucinol): A compound with hydroxyl groups at the 1, 3, and 5 positions, used in various chemical applications.
1,2,4,5-Tetrahydroxybenzene: A tetrahydroxybenzene with an additional hydroxyl group compared to 1,2,4-Trihydroxybenzene.
The unique positioning of the hydroxyl groups in 1,2,4-Trihydroxybenzene makes it particularly reactive towards certain chemical reactions, distinguishing it from its isomers and other similar compounds.
Biological Activity
1-Bromododecane, a bromoalkane with the chemical formula Br(CH₂)₁₁CH₃, is a colorless liquid primarily utilized as a long-chain alkylating agent. Its biological activity has garnered attention due to its potential applications in antimicrobial treatments and as a surfactant in various chemical processes. This article reviews the synthesis, properties, and biological activities of this compound, supported by data tables and case studies.
Synthesis of this compound
This compound can be synthesized through several methods:
- Free-Radical Addition : The most common method involves the addition of hydrogen bromide to 1-dodecene, resulting in anti-Markovnikov addition to produce the bromo derivative.
- Hydrobromic Acid Treatment : Another method includes treating dodecanol with hydrobromic acid in the presence of sulfuric acid, yielding this compound and water as a byproduct.
The general reaction can be represented as follows:
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. A study highlighted that derivatives of this compound showed increased antibacterial effects correlating with the length of the alkyl chain. The compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 15.5 |
E. coli | 10.0 | |
N-Alkyl Derivative | S. aureus | 18.0 |
E. coli | 12.5 |
The data indicates that longer alkyl chains enhance antimicrobial properties, with optimal activity observed at a chain length of 12 carbon atoms.
The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes due to the hydrophobic nature of long-chain bromoalkanes. This disrupts membrane integrity and leads to cell lysis.
Case Studies
Several studies have investigated the biological applications of this compound:
- Case Study 1 : A research project focused on synthesizing N-substituted derivatives of bromoalkanes demonstrated that these compounds possess significant antibacterial properties, especially against Gram-positive bacteria. The study concluded that increasing alkyl chain length improved efficacy, emphasizing the role of hydrophobic interactions in microbial inhibition .
- Case Study 2 : Another study explored the use of this compound as a surfactant in micellar catalysis. The compound was found to enhance reaction rates when used in conjunction with vitamin B12 as a catalyst, indicating its potential role in organic synthesis processes .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 1-bromododecane in synthetic chemistry?
- Methodological Answer : Use -NMR and ATR-FT-IR spectroscopy to confirm structural integrity. For example, -NMR peaks at 1.27 ppm (methylene groups) and 0.90 ppm (methyl groups) are diagnostic for this compound incorporation into polymers. ATR-FT-IR can validate the absence of undesired side reactions (e.g., oxidation) . Gas chromatography (GLC) is critical for quantifying reaction yields, as demonstrated in the conversion of this compound to 1-dodecene .
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?
- Methodological Answer : Standardize reaction conditions (e.g., stoichiometry, temperature, solvent polarity). For quaternization reactions, maintain a 3:1 molar ratio of tertiary amines to this compound under inert atmospheres (N) to prevent hydrolysis. Monitor reaction progress via TLC or -NMR to ensure complete alkylation . Detailed protocols for air-sensitive reagents (e.g., NaBH) should follow literature precedents .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile reactions and wear nitrile gloves to avoid dermal exposure. Store this compound in amber glass containers under inert gas to prevent degradation. Consult safety data sheets (SDS) for flammability (NFPA Rating: Fire Hazard = 1) and disposal guidelines .
Advanced Research Questions
Q. How does alkyl chain length (C12 vs. shorter analogs) influence the antimicrobial efficacy of this compound-derived quaternary ammonium compounds (QACs)?
- Methodological Answer : Compare leaching resistance and biocidal activity using standardized assays (e.g., ASTM E2149). For example, polymers quaternized with this compound exhibit superior antimicrobial retention due to hydrophobic interactions, as shown in spray-coated polyethylene slides (Table 2, entry 12) . Contrast with shorter-chain analogs (e.g., 1-bromohexane) using biofilm inhibition assays and SEM imaging to assess structural disruption .
Q. What mechanistic insights explain the β-hydride elimination pathway in palladium-catalyzed dehydrohalogenation of this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies (k/k = 1.5) to confirm β-hydride elimination as a rate-determining step. Use -NMR to monitor 1-dodecene formation and GC-MS to identify intermediates. Inhibit competing pathways (e.g., oxidative addition) by adding excess P(t-Bu)Me .
Q. How can contradictory data on reaction yields (e.g., GLC vs. isolated yields) be reconciled in this compound elimination reactions?
- Methodological Answer : Validate discrepancies by cross-referencing analytical methods. For instance, GLC may overestimate yields due to volatile byproducts, while isolation accounts for purification losses. Replicate experiments under controlled humidity and temperature to minimize variability .
Q. What strategies improve the functionalization efficiency of aliphatic polyketones using this compound?
- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution kinetics. Use model compounds to validate quaternization efficiency before scaling up. Characterize product purity via elemental analysis and DSC to detect unreacted precursors .
Q. Data Analysis and Experimental Design
Q. How should researchers design controlled experiments to assess this compound’s role in self-assembling nanoparticles?
- Methodological Answer : Employ dynamic light scattering (DLS) and TEM to compare nanoparticle size/distribution with and without this compound. Use fluorescence spectroscopy to monitor drug encapsulation efficiency. Include negative controls (e.g., unmodified polymers) to isolate the contribution of alkyl chain length .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound-based antimicrobial studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC values. Use ANOVA to compare efficacy across bacterial strains (e.g., Gram-positive vs. Gram-negative). Report confidence intervals and p-values to address biological variability .
Q. Tables for Key Findings
Properties
IUPAC Name |
1-bromododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044395 | |
Record name | 1-Bromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |
Record name | Dodecane, 1-bromo- | |
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Record name | Lauryl bromide | |
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CAS No. |
143-15-7 | |
Record name | 1-Bromododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-15-7 | |
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Record name | Lauryl bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143157 | |
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Record name | 1-Bromododecane | |
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Record name | Dodecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Bromododecane | |
Source | EPA DSSTox | |
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Record name | 1-bromododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.080 | |
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Record name | LAURYL BROMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90T93TX09D | |
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Retrosynthesis Analysis
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